molecular formula C6H8N6 B2695256 1-[2-(Triazol-2-yl)ethyl]-1,2,4-triazole CAS No. 2309184-47-0

1-[2-(Triazol-2-yl)ethyl]-1,2,4-triazole

Cat. No. B2695256
CAS RN: 2309184-47-0
M. Wt: 164.172
InChI Key: KFVNQWWBYVEJBL-UHFFFAOYSA-N
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Description

1-[2-(Triazol-2-yl)ethyl]-1,2,4-triazole is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . It has been demonstrated that nitrogen-containing heterocycles have a significant effect on the process of discovering new structures for pharmaceutical applications .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is unique and has properties that make them useful in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multistep synthetic routes . These reactions often involve the use of various reagents and catalysts, and the products of these reactions have been introduced as antimicrobial agents and various medicines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on the specific structure of the compound. For instance, one derivative, 1-(2,4-dichlorophenyl)-4-phenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione, has a melting point of 153–156 °C .

Mechanism of Action

The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . This interaction can lead to the inhibition of the enzyme, which can have therapeutic effects in the treatment of various diseases.

properties

IUPAC Name

1-[2-(triazol-2-yl)ethyl]-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-2-9-12(8-1)4-3-11-6-7-5-10-11/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVNQWWBYVEJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole

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